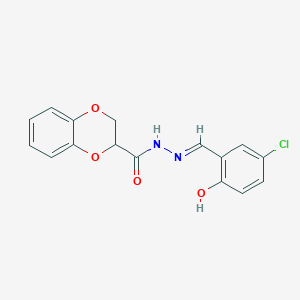![molecular formula C16H12N6S B6137074 4-[(1H-indol-3-ylmethylene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6137074.png)
4-[(1H-indol-3-ylmethylene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Anticancer Properties
Indole derivatives, including our compound of interest, have shown promise in cancer research. Their ability to interfere with cell signaling pathways, inhibit tumor growth, and induce apoptosis makes them valuable candidates for anticancer drug development . Researchers are investigating the compound’s potential as a targeted therapy against specific cancer types.
Antimicrobial Activity
Indole derivatives exhibit antimicrobial properties, making them relevant in the fight against infectious diseases. Our compound may inhibit bacterial growth by disrupting essential cellular processes. Studies have explored its effectiveness against various pathogens, including bacteria and fungi . Further research aims to optimize its efficacy and safety.
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases. Indole derivatives, including our compound, have been investigated for their anti-inflammatory potential. By modulating immune responses and cytokine production, they could contribute to managing inflammatory conditions such as arthritis, colitis, and neuroinflammation .
Neuroprotective Applications
The central nervous system benefits from indole derivatives due to their neuroprotective effects. Our compound may enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative processes. Researchers are exploring its potential in treating neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .
Antioxidant Properties
Oxidative stress contributes to aging and various health issues. Indole derivatives, including our compound, possess antioxidant activity. By scavenging free radicals and protecting cellular components, they may help prevent oxidative damage and maintain overall health .
Plant Growth Regulation
Indole-3-acetic acid (IAA), a natural indole derivative, acts as a plant hormone. It influences plant growth, development, and responses to environmental cues. Our compound’s structural similarity to IAA suggests potential applications in agriculture, such as enhancing crop yield, root development, and stress tolerance .
作用機序
Target of Action
It is known that many indole derivatives bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets, contributing to its biological activity.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could influence multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Given the range of biological activities associated with indole derivatives , it is likely that this compound could have a variety of effects at the molecular and cellular level.
特性
IUPAC Name |
4-[(E)-1H-indol-3-ylmethylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6S/c23-16-21-20-15(11-5-7-17-8-6-11)22(16)19-10-12-9-18-14-4-2-1-3-13(12)14/h1-10,18H,(H,21,23)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQVTSXXCJLJDO-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NN3C(=NNC3=S)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/N3C(=NNC3=S)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(E)-1H-indol-3-ylmethylidene]amino}-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-9-carboxylate](/img/structure/B6136996.png)
![1-(2-methyl-3-furoyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6137010.png)
![4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B6137014.png)
![N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-(2-naphthylamino)acetohydrazide](/img/structure/B6137029.png)
![[1-{4-[methyl(phenyl)amino]benzyl}-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6137044.png)
![3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B6137050.png)

![2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile](/img/structure/B6137062.png)

![4-(1-piperidinyl)-6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B6137079.png)
![2-ethoxyethyl 4-{[3-(3-bromo-4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B6137085.png)

![N-(4-fluoro-2-methylphenyl)-3-{1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6137112.png)
![7-(3-chlorophenyl)-2-(ethylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6137119.png)